![molecular formula C14H15NO2S B4940469 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B4940469.png)
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that features a methoxyphenyl group and a thiophene ring connected through an acetamide linkage
Mechanism of Action
Target of Action
A similar compound, (4-methoxyphenyl) (2- (4-methoxyphenyl)benzo [ b ]thiophen-3-yl)methanone, has been reported to act as a ligand for the cannabinoid receptor .
Mode of Action
If it acts similarly to the related compound mentioned above, it may interact with the cannabinoid receptor, leading to changes in cellular signaling .
Biochemical Pathways
If it interacts with the cannabinoid receptor like its related compound, it could potentially influence the endocannabinoid system, which plays a role in a variety of physiological processes .
Result of Action
If it acts on the cannabinoid receptor, it could potentially modulate a variety of physiological processes, including pain sensation, mood, and memory .
Biochemical Analysis
Biochemical Properties
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding . This inhibition can lead to a decrease in melanin production, which is of interest in the study of hyperpigmentation disorders.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In melanoma cells, this compound inhibits melanin synthesis by reducing the activity of cellular tyrosinase . Additionally, it has been shown to influence cell signaling pathways related to melanogenesis, leading to decreased melanin content in treated cells . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in melanin production and other metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the conversion of tyrosine to melanin, thereby reducing melanin synthesis. Additionally, the compound may influence the expression of genes involved in melanogenesis, further contributing to its inhibitory effects on melanin production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on tyrosinase and melanin synthesis are dose-dependent and can persist over extended periods . The compound’s stability in different experimental conditions may vary, affecting its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin synthesis without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression. It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin synthesis. The compound interacts with enzymes such as tyrosinase, influencing the metabolic flux of melanin production . Additionally, it may affect the levels of metabolites involved in melanogenesis, further contributing to its inhibitory effects on melanin synthesis. Understanding the metabolic pathways and interactions of this compound can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can influence its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in inhibiting melanin synthesis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thiophene-3-carboxylic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with thiophene-3-carboxylic acid in the presence of a suitable catalyst to form an intermediate.
Amidation: The intermediate is then subjected to amidation using acetic anhydride and a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethylamine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with the thiophene ring in a different position.
2-(4-hydroxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)-N-[(furan-3-yl)methyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and thiophene groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-17-13-4-2-11(3-5-13)8-14(16)15-9-12-6-7-18-10-12/h2-7,10H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSOHZVTGBIFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate](/img/structure/B4940386.png)
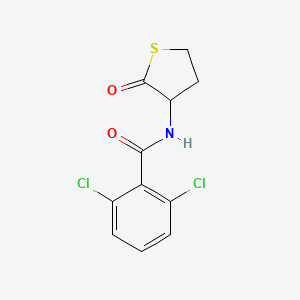
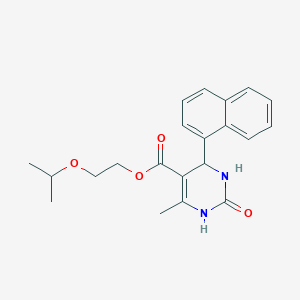
![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4940412.png)
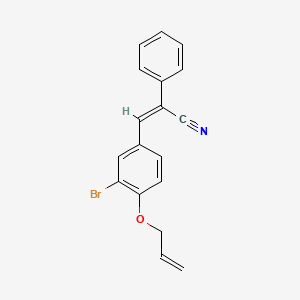
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
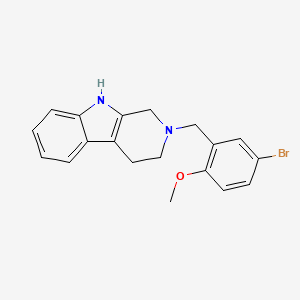
![5-ETHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B4940444.png)
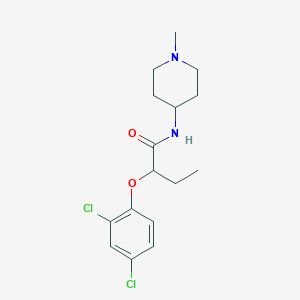
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)
![(2E)-N-(2-chloro-4-iodophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B4940513.png)
